![molecular formula C9H18N2O B14475382 N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine CAS No. 70113-32-5](/img/structure/B14475382.png)
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is a chemical compound with the molecular formula C9H18N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of (S)-2-(Methoxymethyl)pyrrolidine with propanal in the presence of a suitable catalyst to form the imine . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxymethyl and imine groups.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and imine groups allows for unique interactions and reactivity compared to simpler pyrrolidine derivatives .
Propiedades
Número CAS |
70113-32-5 |
|---|---|
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-imine |
InChI |
InChI=1S/C9H18N2O/c1-3-6-10-11-7-4-5-9(11)8-12-2/h6,9H,3-5,7-8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
RDCLGPWIAPOWIC-VIFPVBQESA-N |
SMILES isomérico |
CCC=NN1CCC[C@H]1COC |
SMILES canónico |
CCC=NN1CCCC1COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




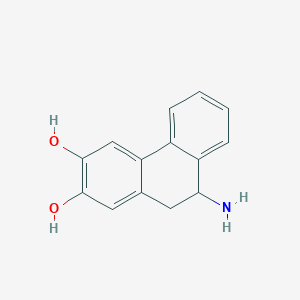
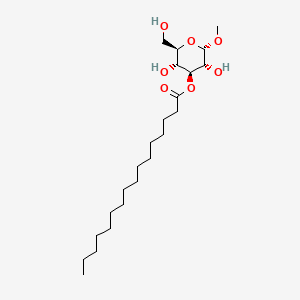
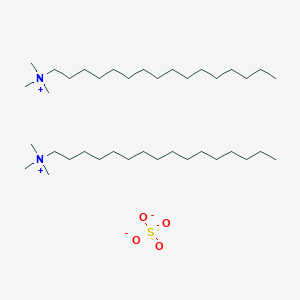
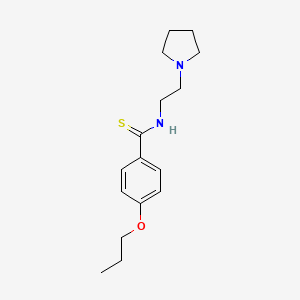
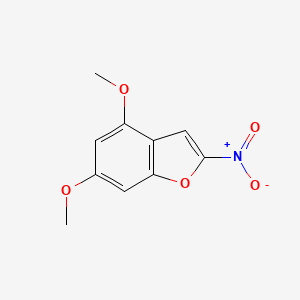
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
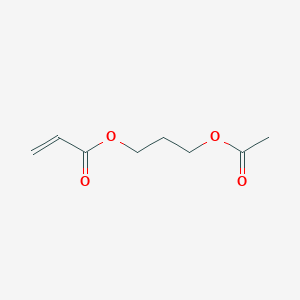

![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)

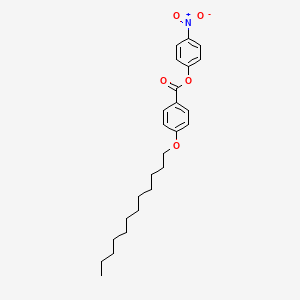
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
